
5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group, a cyclohexylamino group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The benzene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Amination: The cyclohexylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for efficient production.
化学反応の分析
Types of Reactions
5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sulfuric acid, chlorosulfonic acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclohexylamino group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
類似化合物との比較
Similar Compounds
2-Amino-5-sulfobenzoic acid: Similar structure but lacks the cyclohexylamino group.
4-Amino-3-sulfobenzoic acid: Similar structure with different positions of the amino and sulfonic acid groups.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the aromatic ring and sulfonic acid group.
Uniqueness
5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid is unique due to the presence of both the cyclohexylamino group and the sulfonic acid group on the benzene ring
特性
CAS番号 |
94411-82-2 |
|---|---|
分子式 |
C12H18N2O3S |
分子量 |
270.35 g/mol |
IUPAC名 |
5-amino-2-(cyclohexylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5,13H2,(H,15,16,17) |
InChIキー |
SMGLUIQQKIYOCF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


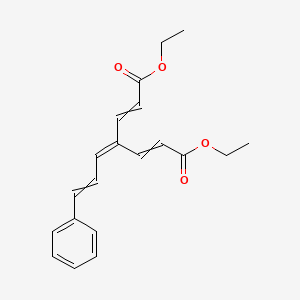
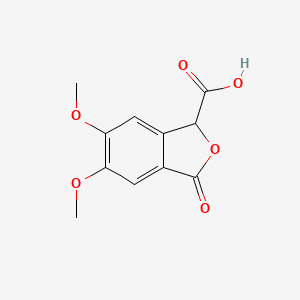

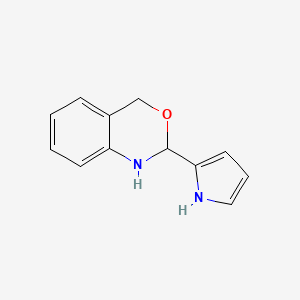
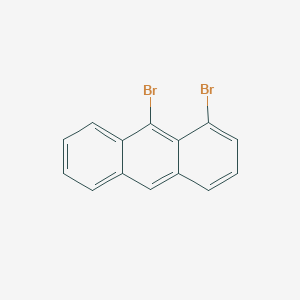
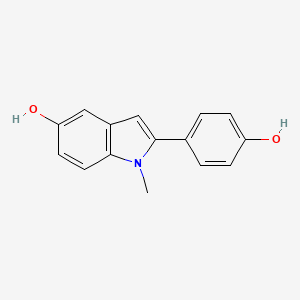
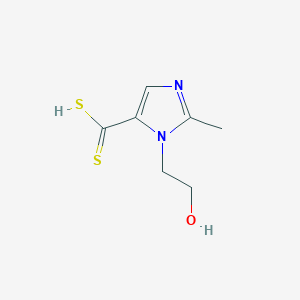
![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
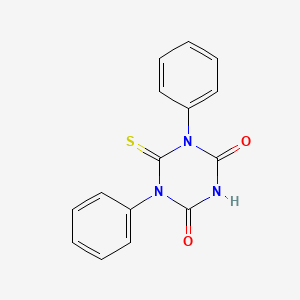
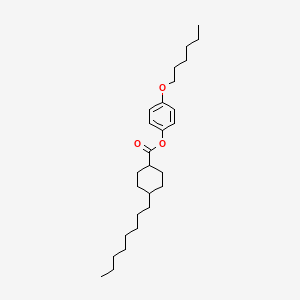
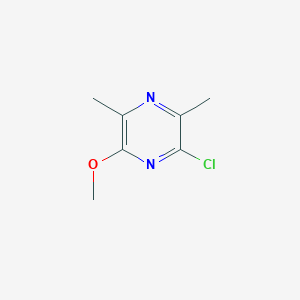
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
